molecular formula C19H28BrNO2 B296013 4-Bromo-2,5-bis(hexyloxy)benzonitrile

4-Bromo-2,5-bis(hexyloxy)benzonitrile

Cat. No. B296013
M. Wt: 382.3 g/mol
InChI Key: UXNOMDWRRHKAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,5-bis(hexyloxy)benzonitrile, also known as BHBB, is a chemical compound that belongs to the family of benzonitrile derivatives. BHBB has been extensively studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzonitrile is not fully understood. However, it is believed that 4-Bromo-2,5-bis(hexyloxy)benzonitrile acts as a charge transport material in organic semiconductors, which allows for the efficient transfer of electrons and holes between the donor and acceptor materials. In biological imaging, 4-Bromo-2,5-bis(hexyloxy)benzonitrile acts as a fluorescent probe that binds to specific targets in cells and tissues, allowing for their visualization under a fluorescence microscope.
Biochemical and Physiological Effects
4-Bromo-2,5-bis(hexyloxy)benzonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 4-Bromo-2,5-bis(hexyloxy)benzonitrile has low cytotoxicity and does not affect cell viability or proliferation. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has also been shown to have good biocompatibility, making it a promising candidate for biological imaging applications.

Advantages and Limitations for Lab Experiments

4-Bromo-2,5-bis(hexyloxy)benzonitrile has several advantages for lab experiments, including its high photostability, low cytotoxicity, and good biocompatibility. However, 4-Bromo-2,5-bis(hexyloxy)benzonitrile also has some limitations, including its relatively low fluorescence quantum yield and poor water solubility, which can limit its use in certain biological imaging applications.

Future Directions

There are several future directions for the study of 4-Bromo-2,5-bis(hexyloxy)benzonitrile. One potential direction is the development of new synthesis methods for 4-Bromo-2,5-bis(hexyloxy)benzonitrile that are more efficient and environmentally friendly. Another direction is the optimization of 4-Bromo-2,5-bis(hexyloxy)benzonitrile for use in organic electronics, such as the fabrication of more efficient solar cells and light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzonitrile and its potential use in biological imaging applications.

Synthesis Methods

4-Bromo-2,5-bis(hexyloxy)benzonitrile can be synthesized using various methods, including the Ullmann coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Buchwald-Hartwig amination. The Ullmann coupling reaction involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexanol in the presence of copper powder and potassium carbonate. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexylboronic acid in the presence of palladium catalyst and base. The Buchwald-Hartwig amination involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexylamine in the presence of palladium catalyst and base.

Scientific Research Applications

4-Bromo-2,5-bis(hexyloxy)benzonitrile has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and biological imaging. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has also been used as a fluorescent probe for biological imaging due to its high photostability and low cytotoxicity.

properties

Molecular Formula

C19H28BrNO2

Molecular Weight

382.3 g/mol

IUPAC Name

4-bromo-2,5-dihexoxybenzonitrile

InChI

InChI=1S/C19H28BrNO2/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

UXNOMDWRRHKAOY-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br

Origin of Product

United States

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